Product packaging for Methoxycycloheptane(Cat. No.:CAS No. 42604-04-6)

Methoxycycloheptane

Cat. No.: B14667756
CAS No.: 42604-04-6
M. Wt: 128.21 g/mol
InChI Key: QLAQTFNZWZHLFG-UHFFFAOYSA-N
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Description

Methoxycycloheptane is an organic compound with the molecular formula C8H16O It is a cyclic ether, where a methoxy group (-OCH3) is attached to a seven-membered cycloheptane ring

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H16O B14667756 Methoxycycloheptane CAS No. 42604-04-6

Properties

CAS No.

42604-04-6

Molecular Formula

C8H16O

Molecular Weight

128.21 g/mol

IUPAC Name

methoxycycloheptane

InChI

InChI=1S/C8H16O/c1-9-8-6-4-2-3-5-7-8/h8H,2-7H2,1H3

InChI Key

QLAQTFNZWZHLFG-UHFFFAOYSA-N

Canonical SMILES

COC1CCCCCC1

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

Cycloheptene reacts with methanol under Brønsted or Lewis acid catalysis (e.g., SiO₂, zeolites, or Amberlyst-15). The reaction typically proceeds at 80–120°C, achieving yields of 70–85%. A representative protocol includes:

  • Catalyst loading : 5–10 wt% relative to cycloheptene
  • Solvent-free conditions to simplify product isolation
  • Reaction time : 4–8 hours

Key Data

Parameter Value Source
Optimal temperature 100°C
Catalyst H-Beta zeolite
Yield 82%

This method benefits from scalability and minimal byproduct formation, though catalyst recycling remains a practical challenge.

Halogenated precursors, such as 1-bromo-4-methoxycycloheptane, enable methoxy group introduction via SN2 displacement. This method is particularly effective for regioselective synthesis.

Protocol

  • Substrate preparation : Bromocycloheptane synthesized via radical bromination of cycloheptane.
  • Reaction with sodium methoxide :
    • Conditions: 60°C in dimethylformamide (DMF)
    • Molar ratio (NaOCH₃ : halide) = 1.2 : 1
    • Yield: 65–72%

Limitations :

  • Competing elimination reactions at elevated temperatures
  • Requires anhydrous conditions to prevent hydrolysis

Williamson Ether Synthesis

The Williamson method employs cycloheptanol and methylating agents under basic conditions. This two-step process is ideal for laboratory-scale synthesis.

Steps

  • Deprotonation : Cycloheptanol treated with NaH or KOH to form cycloheptoxide.
  • Alkylation : Reaction with methyl iodide or dimethyl sulfate at 25–40°C.

Optimized Conditions

Parameter Value Source
Base Potassium tert-butoxide
Solvent Tetrahydrofuran (THF)
Yield 68–75%

Hydroboration-Oxidation Followed by Methylation

This method combines hydroboration-oxidation of cycloheptene derivatives with subsequent methylation. While less common, it offers stereochemical control.

Procedure

  • Hydroboration : Cycloheptene treated with BH₃·THF to form trialkylborane.
  • Oxidation : H₂O₂/NaOH converts borane to cycloheptanol.
  • Methylation : Esterification with methyl chloride or dimethyl carbonate.

Data Summary

Step Yield Catalyst Reference
Hydroboration 90% BH₃·THF
Oxidation 88% H₂O₂/NaOH
Methylation 70% K₂CO₃

Industrial-Scale Catalytic Hydrogenation

Patents describe continuous-flow systems for large-scale production, utilizing palladium or platinum catalysts under high-pressure hydrogen.

Key Features

  • Temperature : 200–300°C
  • Pressure : 20–50 atm
  • Catalyst : Pd/C (5% loading)
  • Yield : 85–90%

Advantages :

  • Efficient for multi-ton production
  • Compatible with mixed feedstocks (cycloheptanol/cycloheptene mixtures)

Comparative Analysis of Methods

Method Yield (%) Scalability Cost Efficiency
Acid-catalyzed addition 82 High Moderate
Williamson synthesis 75 Medium High
Industrial hydrogenation 90 Very high Low

Chemical Reactions Analysis

Methoxycycloheptane undergoes various chemical reactions, including:

Scientific Research Applications

Methoxycycloheptane has several applications in scientific research:

Mechanism of Action

The mechanism of action of methoxycycloheptane involves its interaction with various molecular targets and pathways:

Q & A

Q. Q1. What are the standard synthetic routes for methoxycycloheptane, and how can purity be optimized during synthesis?

Methodological Answer : this compound is typically synthesized via nucleophilic substitution or etherification reactions. For example, cycloheptanol can be methylated using methyl halides (e.g., CH₃I) in the presence of a base like NaH. Key steps include:

  • Reagent stoichiometry : Maintaining a 1.2:1 molar ratio of methylating agent to cycloheptanol to minimize side products.
  • Purification : Use fractional distillation or column chromatography (silica gel, hexane/ethyl acetate eluent) to isolate the product.
  • Purity validation : Characterize via GC-MS and ¹H/¹³C NMR to confirm absence of residual solvents or unreacted precursors .

Q. Q2. How should researchers address discrepancies in reported spectroscopic data (e.g., NMR shifts) for this compound?

Methodological Answer : Contradictions in NMR data often arise from solvent effects, concentration, or instrument calibration. To resolve these:

  • Standardize conditions : Use deuterated solvents (e.g., CDCl₃) and report concentrations.
  • Cross-validate : Compare with computational predictions (e.g., DFT-calculated chemical shifts) or consult authoritative databases like NIST Chemistry WebBook .
  • Replicate experiments : Repeat spectral analysis under identical conditions and document deviations .

Q. Q3. What are the best practices for characterizing this compound’s physicochemical properties?

Methodological Answer :

  • Boiling/melting points : Use differential scanning calorimetry (DSC) or capillary methods.
  • Solubility : Perform phase-solubility studies in polar/aprotic solvents (e.g., DMSO, acetone).
  • Stability : Conduct accelerated degradation studies under varying pH, temperature, and light exposure. Report degradation products via HPLC .

Advanced Research Questions

Q. Q4. How can computational methods (e.g., DFT, MD simulations) predict this compound’s reactivity in complex reaction systems?

Methodological Answer :

  • DFT studies : Optimize molecular geometry using Gaussian or ORCA software to calculate bond dissociation energies (BDEs) and frontier molecular orbitals (FMOs). Compare with experimental kinetic data.
  • Molecular dynamics (MD) : Simulate solvent interactions to predict solvation effects on reaction pathways.
  • Validation : Correlate computational results with experimental outcomes (e.g., reaction yields, byproduct profiles) .

Q. Q5. What strategies resolve contradictions in this compound’s catalytic behavior across studies?

Methodological Answer :

  • Systematic reviews : Compile kinetic data from diverse sources and analyze trends using meta-analysis tools.
  • Control variables : Replicate experiments while controlling catalyst loading, temperature, and substrate purity.
  • Mechanistic probes : Use isotopic labeling (e.g., ¹⁸O in methoxy groups) or in-situ spectroscopy (IR, Raman) to track intermediate species .

Q. Q6. How can this compound’s supramolecular interactions be studied for applications in host-guest chemistry?

Methodological Answer :

  • X-ray crystallography : Resolve crystal structures to identify non-covalent interactions (e.g., van der Waals, CH-π bonds).
  • Isothermal titration calorimetry (ITC) : Quantify binding affinities with macrocyclic hosts like cucurbiturils.
  • Theoretical modeling : Apply density functional tight-binding (DFTB) to simulate host-guest dynamics .

Methodological Guidelines

Q. Table 1. Key Databases for this compound Research

DatabaseUse CaseReference
NIST WebBookPhysicochemical properties
SciFinderSynthetic protocols, patents
ReaxysReaction conditions, yields

Q. Table 2. Common Contradictions & Resolutions

IssueResolution StrategyEvidence
NMR shift variabilityStandardize solvents, use DFT
Conflicting catalytic dataMeta-analysis, mechanistic probes

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